2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound with the molecular formula C21H17NS and a molecular weight of 315.44 g/mol . This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological activities. Benzothiazepines are often utilized as precursors for synthesizing molecules with various bioactivities, including anti-inflammatory, anti-HIV, analgesic, anti-tumor, antimicrobial, and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chalcones in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazepine ring.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of benzothiazepines on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on tyrosinase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin . Molecular modeling studies have shown that the compound interacts with key residues in the active site, leading to effective inhibition .
Comparison with Similar Compounds
2,3-Dihydro-1,5-benzothiazepine: Shares a similar core structure but may have different substituents on the benzene ring.
2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Another related compound with a benzodiazepine core.
Uniqueness: 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both phenyl groups, which contribute to its distinct pharmacological profile and chemical reactivity .
Properties
CAS No. |
40358-31-4 |
---|---|
Molecular Formula |
C21H17NS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C21H17NS/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)23-20-14-8-7-13-18(20)22-19/h1-14,21H,15H2 |
InChI Key |
MPAHDNFCERDKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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